molecular formula C9H12O3 B8728593 2-(Furan-2-yl)-3-methylbutanoic acid

2-(Furan-2-yl)-3-methylbutanoic acid

Cat. No. B8728593
M. Wt: 168.19 g/mol
InChI Key: NWVJCTJHXGGBBV-UHFFFAOYSA-N
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Patent
US05250517

Procedure details

240.6 g (0.9 mol) of 2-furyl-2-isopropylmalonic acid diethyl ester were dissolved in 500 ml of dimethyl sulfoxide, treated with 2000 ml of 2N sodium hydroxide solution and heated to reflux for 2 hours. After cooling, o the reaction mixture was poured into dilute sulfuric acid and extracted exhaustively with ether. The organic extracts were thereafter dried and the solvent was evaporated under reduced pressure, to obtain 148.7 g (98%) of (±) 2-(2-furyl)-3-methyl- butyric acid in the form of a thick yellowish oil.
Name
2-furyl-2-isopropylmalonic acid diethyl ester
Quantity
240.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[C:5]([C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)([CH:11]([CH3:13])[CH3:12])C(OCC)=O)C.[OH-].[Na+].S(=O)(=O)(O)O>CS(C)=O>[O:15]1[CH:16]=[CH:17][CH:18]=[C:14]1[CH:5]([CH:11]([CH3:13])[CH3:12])[C:4]([OH:19])=[O:3] |f:1.2|

Inputs

Step One
Name
2-furyl-2-isopropylmalonic acid diethyl ester
Quantity
240.6 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C(C)C)C=1OC=CC1)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, o the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted exhaustively with ether
CUSTOM
Type
CUSTOM
Details
The organic extracts were thereafter dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C(C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 148.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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